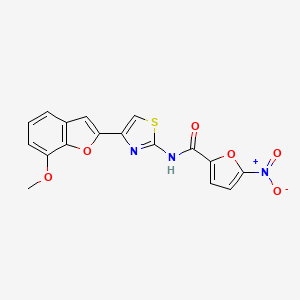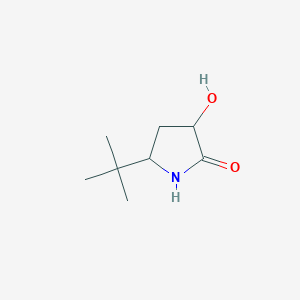
5-Tert-butyl-3-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” were not found, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The InChI code for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” is 1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) . This indicates the presence of a pyrrolidin-2-one ring with a tert-butyl group at the 5-position and a hydroxy group at the 3-position .
Physical And Chemical Properties Analysis
“5-Tert-butyl-3-hydroxypyrrolidin-2-one” is a powder at room temperature .
Applications De Recherche Scientifique
Application in Molecular Probes and Labels
Nitroxides, including compounds like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, are extensively used as molecular probes and labels in various fields such as biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is crucial for these applications, and this resistance is influenced by the electronic and steric effects of substituents such as those in 5-tert-butyl-3-hydroxypyrrolidin-2-one (Zhurko et al., 2020).
Facilitating tert-Butoxycarbonyl Group Migration
The tert-butyloxycarbonyl (Boc) group, similar to structures in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is involved in a fast N→O migration in certain imide compounds. This process involves an unusual nine-membered cyclic transition state, highlighting the compound's potential in complex organic synthesis and mechanisms (Xue & Silverman, 2010).
Role in Singlet Oxygen Reactions
Compounds structurally related to 5-tert-butyl-3-hydroxypyrrolidin-2-one participate in reactions with singlet oxygen, leading to the formation of 5-substituted pyrroles. These reactions are valuable in the synthesis of complex molecules like prodigiosin (Wasserman et al., 2004).
Synthesis of RNA using 2'-O-DTM Protection
In the field of oligonucleotide synthesis, the tert-Butyldithiomethyl (DTM) group, which is related to the tert-butyl group in 5-tert-butyl-3-hydroxypyrrolidin-2-one, is used for protecting 2'-OH during RNA synthesis. This approach allows for fast and high-yield synthesis of RNA, demonstrating the compound's relevance in RNA-based research (Semenyuk et al., 2006).
Biotransformation in Pharmaceutical Synthesis
Tert-butyl groups, like those in 5-tert-butyl-3-hydroxypyrrolidin-2-one, are used in biotransformation processes for synthesizing key pharmaceutical intermediates. For example, carbonyl reductase enzymes effectively utilize tert-butyl compounds in the synthesis of intermediates for statin drugs (Liu et al., 2018).
Safety And Hazards
The safety information for “5-Tert-butyl-3-hydroxypyrrolidin-2-one” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
5-tert-butyl-3-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSFGUZXBYMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-hydroxypyrrolidin-2-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

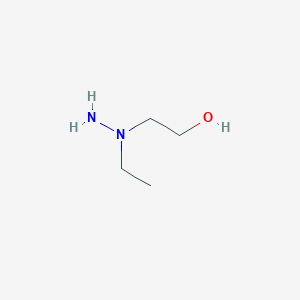
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)
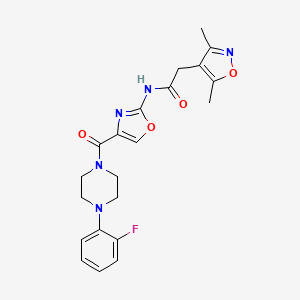
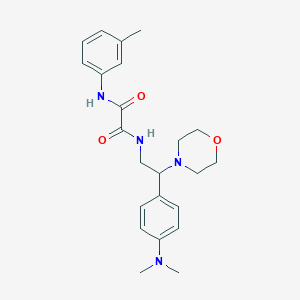
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
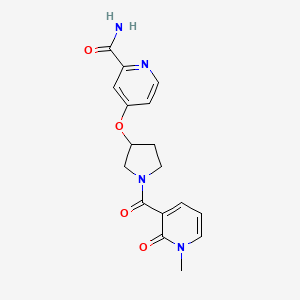
![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
